molecular formula C10H10ClN B6252736 4-chloro-3-(propan-2-yl)benzonitrile CAS No. 1349716-25-1

4-chloro-3-(propan-2-yl)benzonitrile

Cat. No. B6252736
CAS RN: 1349716-25-1
M. Wt: 179.6
InChI Key:
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Description

“4-chloro-3-(propan-2-yl)benzonitrile” is a derivative of benzonitrile, which is an organic compound with the formula ClC6H4CN . It is a white solid . The compound is produced industrially by ammoxidation of 4-chlorotoluene . It is of commercial interest as a precursor to pigments .


Synthesis Analysis

The synthesis of benzonitriles involves reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . This method is commonly used for preparing benzonitriles .


Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

Benzonitrile and its derivatives are known to undergo various chemical reactions. For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, resulted in the formation of (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone .


Physical And Chemical Properties Analysis

This compound, being a derivative of benzonitrile, is expected to share similar properties. Benzonitrile is a white solid with a melting point of 97°C . It is steam volatile, readily soluble in organic solvents, and only sparingly soluble in water .

Scientific Research Applications

4-Chloro-3-(propan-2-yl)benzonitrile has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a variety of other compounds, such as polymers, catalysts, and other materials. In addition, this compound can be used in the synthesis of a variety of other compounds, such as proteins, peptides, and other biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-(propan-2-yl)benzonitrile in laboratory experiments include its ease of synthesis, its low toxicity, and its low cost. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water and has a low boiling point, which can limit its use in some experiments. In addition, it is not very stable and may decompose if exposed to air or light.

Future Directions

The potential future directions for 4-chloro-3-(propan-2-yl)benzonitrile include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical, agrochemical, and dye industries. In addition, further research could be conducted into its potential uses in the synthesis of other compounds, such as polymers, catalysts, and other materials. Finally, further research could be conducted into its potential use in the synthesis of proteins, peptides, and other biological molecules.

Synthesis Methods

4-Chloro-3-(propan-2-yl)benzonitrile can be synthesized using a variety of methods. The most common method is the reaction of propan-2-yl bromide with sodium cyanide in the presence of a base, such as sodium hydroxide, to form the desired product. This reaction is typically carried out in an aqueous solution at a temperature of 80°C. Another method for synthesizing this compound is the reaction of propan-2-yl chloride with sodium cyanide in the presence of a base, such as sodium hydroxide, to form the desired product. This reaction is typically carried out in an aqueous solution at a temperature of 80°C.

Safety and Hazards

Benzonitrile and its derivatives are considered hazardous. They are harmful if swallowed or in contact with skin . They also cause serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding eating, drinking, or smoking when handling these chemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-(propan-2-yl)benzonitrile involves the reaction of 4-chlorobenzonitrile with propan-2-ol in the presence of a strong acid catalyst to form 4-chloro-3-(propan-2-yl)benzonitrile.", "Starting Materials": [ "4-chlorobenzonitrile", "propan-2-ol", "strong acid catalyst" ], "Reaction": [ "Add 4-chlorobenzonitrile and propan-2-ol to a reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Dry the product using an appropriate drying agent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

1349716-25-1

Molecular Formula

C10H10ClN

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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